molecular formula C10H12ClF3N2 B1374879 N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine CAS No. 1089330-51-7

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1374879
CAS No.: 1089330-51-7
M. Wt: 252.66 g/mol
InChI Key: VHKGUEUHXIHINB-UHFFFAOYSA-N
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Description

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine is a chemical compound characterized by the presence of a butyl group attached to a pyridine ring substituted with chlorine and trifluoromethyl groups

Scientific Research Applications

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Substitution Reactions: Chlorine and trifluoromethyl groups are introduced to the pyridine ring through substitution reactions.

    Attachment of the Butyl Group: The butyl group is attached to the pyridine ring via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

    Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of new substituted pyridine compounds.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-6-7(10(12,13)14)5-8(11)16-9/h5-6H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKGUEUHXIHINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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